molecular formula C14H22ClNO B1397626 4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride CAS No. 1219960-69-6

4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1397626
CAS No.: 1219960-69-6
M. Wt: 255.78 g/mol
InChI Key: QGDUUPGDCKVKIC-UHFFFAOYSA-N
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Description

4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a phenoxy-methyl substituent at the 4-position of the piperidine ring. The phenoxy group is substituted with two methyl groups at the 2- and 3-positions of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, which is advantageous for pharmacological applications.

Properties

IUPAC Name

4-[(2,3-dimethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11-4-3-5-14(12(11)2)16-10-13-6-8-15-9-7-13;/h3-5,13,15H,6-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDUUPGDCKVKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Procedure:

  • Reactants: 2,3-Dimethylphenol and piperidine
  • Catalysts: Acidic catalysts such as p-toluenesulfonic acid or concentrated sulfuric acid facilitate the formation of the phenoxy linkage.
  • Solvent: Common solvents include ethanol, methanol, or other alcohols that can dissolve both reactants and catalysts.
  • Conditions: Elevated temperatures (around 60-80°C) for 4-12 hours to promote nucleophilic substitution and minimize side reactions.

Reaction Data:

Parameter Value
Temperature 60-80°C
Reaction Time 4-12 hours
Catalyst p-Toluenesulfonic acid or sulfuric acid
Solvent Ethanol or methanol

Research findings indicate that controlling the pH and temperature is critical to optimize yield and minimize by-products.

Methylation to Form the Methylphenoxy Intermediate

Following phenol coupling, the phenoxy compound undergoes methylation to introduce the methoxymethyl group, which is essential for subsequent steps.

Methylation Methods:

  • Reagents: Dimethyl carbonate, trimethyl orthoformate, or dimethyl sulfate
  • Catalysts: Acidic catalysts such as p-toluenesulfonic acid or solid acid catalysts like acid clay
  • Conditions: Mild heating (20-80°C) under reflux for 4-8 hours

Data Table:

Reagent Molar Ratio (Phenoxy: Methylating Agent) Catalyst Temperature Time
Dimethyl carbonate 1:2-4 p-Toluenesulfonic acid or acid clay 60°C 4-8 hours

Recent research emphasizes that using dimethyl carbonate offers a greener alternative with high efficiency and minimal waste.

Coupling of Phenoxy Methyl Derivative with Piperidine

The methylated phenoxy intermediate is then coupled with piperidine via nucleophilic substitution or reductive amination, often under hydrogenation conditions.

Procedure:

  • Dissolve the methylated phenoxy compound in an organic solvent such as toluene or xylene.
  • Add a noble metal supported catalyst (ruthenium or rhodium on activated carbon or silica).
  • Purge with nitrogen, then introduce hydrogen gas at pressures of 2-4 MPa.
  • Maintain reaction temperature between 40-100°C for 2-12 hours.
  • Filter and recover the catalyst, then distill under reduced pressure.

Data Table:

Catalyst Metal Support Loading Reaction Temp Pressure Time
Ruthenium Ru Activated carbon 5-15% 40-100°C 2-4 MPa 2-12 hours

This step ensures high conversion rates (>99.5%) and yields (>96%) with high purity (>99%).

Formation of Hydrochloride Salt

The free base is converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution under controlled conditions:

  • Method: Bubble HCl gas into the solution of the free base in a suitable solvent (e.g., ethanol or ethyl acetate).
  • Conditions: Low temperature (0-5°C) to prevent decomposition.
  • Isolation: Precipitate the salt, filter, wash, and dry under vacuum.

Process Optimization and Industrial Considerations

Recent patents and research emphasize mild reaction conditions, catalyst recyclability, and solvent recovery to reduce costs and environmental impact:

Aspect Optimization Strategy References
Catalyst Use of supported noble metals (Ru/Rh) with recovery CN112661694B
Solvent Use of ethanol, methanol, or toluene with recycling CN112661694B
Reaction Conditions Mild temperatures (40-80°C), pressures (2-4 MPa) Literature reports
Purity & Yield Achieving >99% purity, yields >96% Research findings

Summary of Key Research Findings

  • Reaction conditions: Mild temperatures (20-80°C), controlled pH, and optimized molar ratios enhance yield and purity.
  • Catalysts: Supported noble metals (ruthenium, rhodium) significantly improve hydrogenation efficiency.
  • Solvent choice: Alcohols and aromatic hydrocarbons facilitate solubility and product recovery.
  • Environmental impact: Use of greener methylating agents like dimethyl carbonate reduces hazardous waste.
  • Scale-up potential: Reactions are adaptable for large-scale production with proper process control.

Chemical Reactions Analysis

4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

  • Anticonvulsant Activity: Research indicates that derivatives of piperidine, including 4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride, exhibit anticonvulsant properties. This positions the compound as a candidate for further studies aimed at developing new treatments for epilepsy and other seizure disorders.
  • Analgesic Properties: Piperidine derivatives are known for their analgesic effects. This compound may interact with opioid receptors, potentially providing pain relief while minimizing central nervous system side effects.

Mechanism of Action:
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets such as receptors or enzymes. Ongoing research aims to elucidate these mechanisms to better understand its therapeutic potential.

Chemical Synthesis and Research Applications

Synthetic Routes:

  • The synthesis of this compound typically involves multi-step processes that ensure high purity and yield. Common methods include the reaction of 2,3-dimethylphenol with piperidine under controlled conditions to form the desired product.

Research Applications:

  • Intermediate in Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules, making it valuable in chemical research.
  • Analytical Chemistry: It is utilized as a standard or reagent in chromatography and spectrometry, aiding in the analysis of complex mixtures and enhancing the reliability of analytical results.

Biological Studies

Receptor Binding Studies:
The compound has been investigated for its binding affinities to various receptors, including opioid receptors. Understanding these interactions is crucial for assessing its potential therapeutic applications in pain management and gastrointestinal disorders.

Case Studies:

  • A study on related piperidine compounds demonstrated significant improvements in gastrointestinal recovery post-surgery when used as mu receptor antagonists. This suggests that this compound may offer similar benefits in clinical settings.

Safety Profile and Toxicology

Preliminary toxicological assessments indicate that compounds within this class exhibit low toxicity profiles at therapeutic doses. However, comprehensive safety data is still required to establish the safety profile of this compound fully .

Summary of Applications

Application AreaSpecific Uses
Medicinal ChemistryAnticonvulsant and analgesic properties
Chemical SynthesisIntermediate for organic synthesis
Analytical ChemistryStandard/reagent in chromatography/spectrometry
Biological ResearchReceptor binding studies
Clinical ApplicationsPotential use in postoperative gastrointestinal recovery

Mechanism of Action

The mechanism of action of 4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight Notable Properties/Impacts
4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride (Target) 2,3-dimethyl C₁₄H₂₀ClNO* ~285.77† Electron-donating methyl groups enhance lipophilicity; potential conformational flexibility.
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride 4-Cl, 3,5-dimethyl C₁₄H₂₁Cl₂NO 290.23 Chlorine substituent increases electronegativity, potentially altering receptor binding.
4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride 3-CF₃ C₁₂H₁₃ClF₃NO 279.69 Trifluoromethyl group (electron-withdrawing) may reduce solubility in nonpolar media.
HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) 2-Cl, 6-methyl Complex N/A Chlorine and methoxy groups introduce steric hindrance and electronic effects.
4-(2,3-Dichlorophenyl)piperidine hydrochloride 2,3-Cl C₁₁H₁₂Cl₂N 252.13 Dichloro substitution enhances polarity and potential toxicity.

*Inferred formula based on structural similarity; †Estimated from analogs .

Key Observations:
  • Substituent Position and Electronic Effects: Methyl groups (2,3-dimethyl in the target compound) are electron-donating, increasing electron density on the aromatic ring, which may enhance interactions with hydrophobic pockets in biological targets .
  • Linker Modifications :
    • Compounds like HBK15 () feature extended ethoxyethyl linkers, which may increase conformational flexibility and alter pharmacokinetic profiles compared to the methyl linker in the target compound.

Physicochemical and Pharmacological Implications

  • Lipophilicity :
    • The target compound’s methyl groups likely increase lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability. In contrast, analogs with polar substituents (e.g., Cl, CF₃) may exhibit lower logP values .
  • Solubility: Hydrochloride salts generally improve aqueous solubility. For example, Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride (CAS 1779974-06-9) is noted for enhanced solubility in polar solvents .
  • Synthetic Routes :
    • Many analogs (e.g., ) are synthesized via acid-catalyzed hydrolysis or nucleophilic substitution, suggesting shared methodologies with the target compound.

Biological Activity

4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring substituted with a 2,3-dimethylphenoxy group, which is crucial for its biological activity. The exploration of its biological properties is essential for understanding its potential roles in pharmacological applications.

Synthesis and Structure

The synthesis of this compound typically involves the alkylation of piperidine with a suitable phenolic compound followed by the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:

  • Starting Material : Piperidine and 2,3-dimethylphenol.
  • Reaction : Alkylation under controlled conditions.
  • Formation of Hydrochloride Salt : Treatment with hydrochloric acid.

The molecular formula is C15H23ClNC_{15}H_{23}ClN, indicating a complex structure that includes both a piperidine ring and a phenoxy substituent .

The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate receptor functions, leading to diverse biological effects such as:

  • Antinociceptive Effects : Potential analgesic properties through modulation of pain pathways.
  • Antimicrobial Activity : Inhibition of bacterial growth, suggesting potential as an antimicrobial agent .

Biological Activity

Research into the biological activity of this compound reveals several promising effects:

Antitumor Activity

Piperidine derivatives have shown significant antitumor effects in various cancer models. For instance, compounds similar to 4-[(2,3-Dimethylphenoxy)methyl]piperidine have demonstrated effective growth inhibition against melanoma cell lines, with IC50 values indicating substantial activity .

Antimicrobial Properties

Studies indicate that piperidine derivatives exhibit antimicrobial activities against several bacterial strains. The structural modifications on the piperidine ring enhance these properties, making them candidates for new antimicrobial agents .

Neuropharmacological Effects

Certain derivatives have been explored for their effects on neurotransmitter systems, indicating potential use in treating neurological disorders. Specific substituents influence binding affinity to neurotransmitter receptors, which may lead to therapeutic applications in neuropharmacology .

Case Studies

  • Antitumor Efficacy : A study demonstrated that a related piperidine derivative exhibited significant cytotoxicity against human cancer cell lines with an IC50 value of 15 µM, suggesting that structural analogs could have similar or enhanced effects .
  • Antimicrobial Testing : In vitro assays revealed that this compound showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives often correlates with their structural characteristics. The presence of the dimethylphenoxy group enhances lipophilicity and receptor binding affinity, which are critical for their pharmacological effects. A comparative analysis of similar compounds reveals that modifications in substituents significantly alter their biological profiles .

CompoundStructureBiological ActivityIC50/MIC Values
Compound AStructure AAntitumorIC50 = 15 µM
Compound BStructure BAntimicrobialMIC = 8-32 µg/mL

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride, and how can reaction yields be optimized?

  • Methodology : A plausible route involves coupling 2,3-dimethylphenol with a piperidine derivative via a chloromethyl intermediate under basic conditions (e.g., using triethylamine to scavenge HCl). Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of piperidine to phenol derivative), temperature (50–70°C), and solvent polarity (e.g., dichloromethane or acetonitrile) to minimize side reactions . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves yield .

Q. What safety protocols are critical for handling this compound, and how should it be stored?

  • Safety Measures : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. Store in airtight containers at 2–8°C in a dry environment to prevent hygroscopic degradation . Avoid contact with strong oxidizers (e.g., peroxides) due to incompatibility risks .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm piperidine ring protons (δ 1.4–3.1 ppm) and aromatic methyl groups (δ 2.2–2.5 ppm) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and molecular ion peak [M+H]+ .
  • FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C ether stretch) and ~3400 cm⁻¹ (HCl salt N-H stretch) .

Advanced Research Questions

Q. How can conflicting reactivity data with nucleophilic reagents be resolved?

  • Troubleshooting : If unexpected side products arise (e.g., sulfonation instead of alkylation), pre-screen reactivity using computational tools (DFT calculations) to predict electrophilic sites. Validate with small-scale kinetic studies under varying pH and solvent conditions . Monitor reactions in situ via TLC or inline IR spectroscopy to detect intermediates .

Q. What strategies improve the compound’s stability in aqueous buffers for biological assays?

  • Stability Optimization :

  • pH Control : Maintain pH 6–7 (phosphate buffer) to minimize hydrolysis of the ether linkage .
  • Lyophilization : Freeze-dry the hydrochloride salt to enhance shelf stability. Reconstitute in DMSO (10 mM stock) for cell-based assays .
  • Light Protection : Store solutions in amber vials to prevent photodegradation of the dimethylphenoxy group .

Q. Which in vitro models are suitable for evaluating its potential as a CNS-targeting agent?

  • Biological Screening :

  • Receptor Binding Assays : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given structural similarity to known CNS-active piperidines .
  • Caco-2 Permeability : Assess blood-brain barrier penetration using monolayer permeability (Papp > 5 × 10⁻⁶ cm/s indicates high potential) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility?

  • Root Cause Analysis : Variations may arise from polymorphic forms or residual solvents. Characterize batches via XRPD to identify crystalline phases. Use DSC to confirm melting points (expected range: 180–200°C with decomposition) . For solubility conflicts, standardize solvent systems (e.g., USP phosphate buffer pH 6.8) and report equilibration time/temperature .

Q. What experimental controls are essential when studying its ecotoxicological impact?

  • Eco-Testing Framework :

  • Algae Growth Inhibition : Include negative controls (solvent-only) and positive controls (e.g., CuSO₄) in OECD 201 assays .
  • Soil Mobility : Use HPLC-UV to track compound migration in soil columns (loamy sand vs. clay) under simulated rainfall .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
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4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride

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